tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate
Brand Name: Vulcanchem
CAS No.: 145106-46-3
VCID: VC21145407
InChI: InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CCCC1=O
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol

tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate

CAS No.: 145106-46-3

VCID: VC21145407

Molecular Formula: C10H17NO3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate - 145106-46-3

Description

Overview of tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate

tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate is an organic compound classified as a carbamate ester, characterized by its molecular formula C10H17NO3 and a molecular weight of approximately 199.25 g/mol. This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclopentyl ring that contains a ketone substituent. Its unique structure contributes to its distinct reactivity and stability, making it valuable in various synthetic and research applications.

Synthetic Routes

The synthesis of tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with (1S)-2-oxocyclopentanone. The process generally requires a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by a nucleophilic attack on the carbonyl group of the oxocyclopentanone.

Industrial Production Methods

Industrial production methods mirror laboratory synthesis but are optimized for larger quantities. Techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and yield, ensuring consistent product quality.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate involves its interaction with various molecular targets, particularly enzymes and proteins. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors.

Biological Activity

Research indicates that tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate exhibits significant biological activity, particularly in enzyme inhibition and protein interaction studies. The compound's ability to form covalent bonds with nucleophilic sites on enzymes suggests potential applications in drug development.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

  • Protein Interaction: It can modulate the activity of proteins by altering their conformation or stability.

  • Signal Pathway Modulation: The compound may influence signaling pathways by interacting with receptors or other molecular targets.

Comparison with Similar Compounds

Compound NameDescription
tert-Butyl carbamateA simpler carbamate ester used in similar applications.
tert-Butyl N-methylcarbamateAnother carbamate ester featuring a methyl group instead of the oxocyclopentyl group.
tert-Butyl N-benzyloxycarbamateA protected hydroxylamine utilized in organic synthesis.

Uniqueness

tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate stands out due to its specific structural characteristics that confer distinct reactivity and stability compared to other carbamates.

Applications in Research

The compound serves as a versatile building block in organic synthesis, particularly in the development of chiral amino carbonyl compounds, which are valuable in pharmaceutical applications. Its unique properties make it suitable for exploring enzyme mechanisms and designing new enzyme inhibitors.

CAS No. 145106-46-3
Product Name tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate
Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
IUPAC Name tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate
Standard InChI InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m0/s1
Standard InChIKey UXSQXOIYRVCHBS-ZETCQYMHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CCCC1=O
SMILES CC(C)(C)OC(=O)NC1CCCC1=O
Canonical SMILES CC(C)(C)OC(=O)NC1CCCC1=O
Synonyms Carbamic acid, (2-oxocyclopentyl)-, 1,1-dimethylethyl ester, (S)- (9CI)
PubChem Compound 10397865
Last Modified Aug 15 2023

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